
2-Cyclopropoxy-3-formylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-3-formylbenzenesulfonamide is an organic compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol It is characterized by the presence of a cyclopropoxy group, a formyl group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
The synthesis of 2-Cyclopropoxy-3-formylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzenesulfonyl chloride with formamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Cyclopropoxy-3-formylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-Cyclopropoxy-3-formylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-3-formylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2-Cyclopropoxy-3-formylbenzenesulfonamide can be compared with other similar compounds, such as:
4-Formylbenzenesulfonamide: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.
2-Cyclopropoxybenzenesulfonamide: Lacks the formyl group, which may reduce its reactivity in certain chemical reactions.
3-Formylbenzenesulfonamide: Lacks the cyclopropoxy group, which can affect its binding affinity and specificity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and selectivity in various applications.
Propriétés
Formule moléculaire |
C10H11NO4S |
|---|---|
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
2-cyclopropyloxy-3-formylbenzenesulfonamide |
InChI |
InChI=1S/C10H11NO4S/c11-16(13,14)9-3-1-2-7(6-12)10(9)15-8-4-5-8/h1-3,6,8H,4-5H2,(H2,11,13,14) |
Clé InChI |
KDMBELKTCXCNQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=CC=C2S(=O)(=O)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


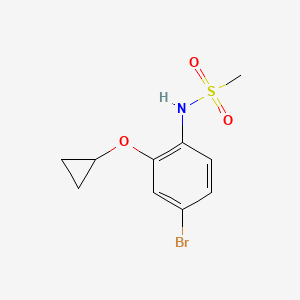
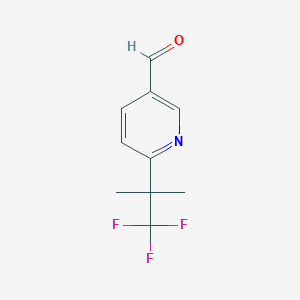
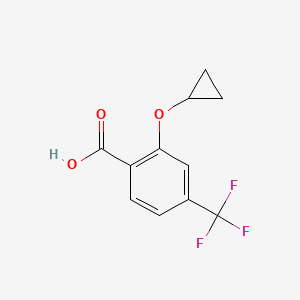

![2-[2-Amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B14802892.png)
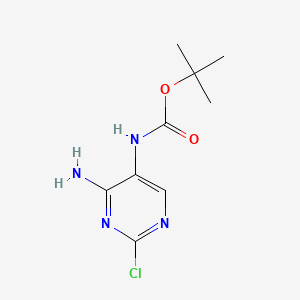
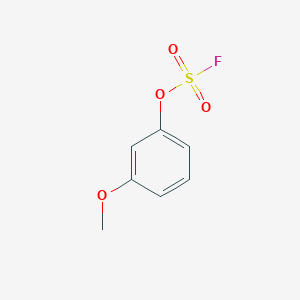

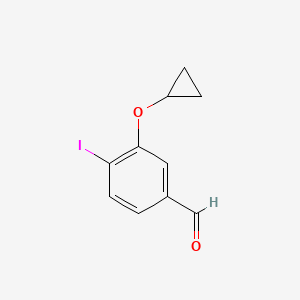
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)
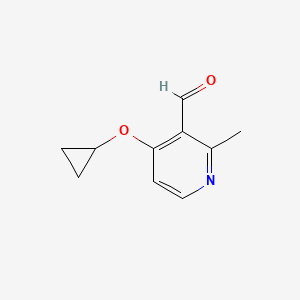
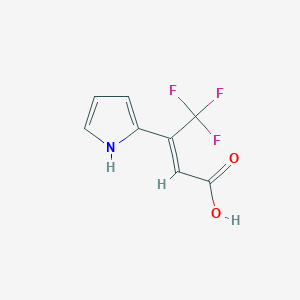
![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14802929.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)
